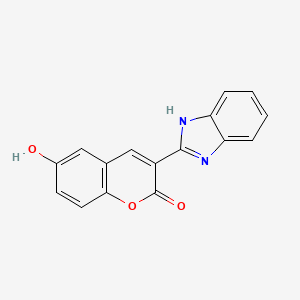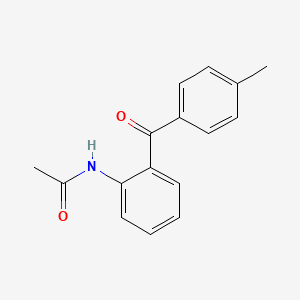
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene is a highly halogenated organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. The structure of this compound includes a dihydroindene core, which is a bicyclic hydrocarbon, substituted with five chlorine and five fluorine atoms.
Vorbereitungsmethoden
The synthesis of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene typically involves multiple steps, including halogenation reactions. The synthetic routes often start with the preparation of the indene core, followed by selective chlorination and fluorination. Industrial production methods may involve the use of catalysts and specific reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the halogenation process.
Analyse Chemischer Reaktionen
1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s unique structure makes it a candidate for drug development and other therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated indenes and biphenyls, such as:
Eigenschaften
CAS-Nummer |
88953-05-3 |
|---|---|
Molekularformel |
C9Cl5F5 |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
1,1,3,3,5-pentachloro-2,2,4,6,7-pentafluoroindene |
InChI |
InChI=1S/C9Cl5F5/c10-3-4(15)1-2(5(16)6(3)17)8(13,14)9(18,19)7(1,11)12 |
InChI-Schlüssel |
ICOMTBRXWKCOBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(Cl)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)

![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)


![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)




